2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
This compound is a thieno[3,2-d]pyrimidinone-based acetamide derivative characterized by a 3-butyl substituent on the pyrimidinone core and a 5-chloro-2-methoxyphenyl acetamide moiety. Its molecular formula is C₁₉H₁₉ClN₃O₃S₂, with a molecular weight of 437.0 g/mol (estimated). The structure combines a sulfur-linked thienopyrimidinone scaffold with a substituted phenylacetamide group, which is common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-3-4-8-23-18(25)17-13(7-9-27-17)22-19(23)28-11-16(24)21-14-10-12(20)5-6-15(14)26-2/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLANXXDTVYRKKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and therapeutic applications.
Compound Overview
Molecular Formula: C24H25ClN3O2S2
Molecular Weight: 483.7 g/mol
CAS Number: 1260906-60-2
This compound contains a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of thiophene and sulfur-containing groups enhances its pharmacological potential.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. A study highlighted that certain derivatives inhibited the growth of breast cancer cells (MCF-7) and exhibited cytotoxicity against other cancer cell lines .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inhibitors of the Src Homology 2 Phosphatase (SHP2), which is implicated in various inflammatory pathways, have shown promise in reducing inflammation in preclinical models . The thieno[3,2-d]pyrimidine scaffold is particularly noted for its ability to modulate inflammatory responses.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity: Similar compounds have been documented to inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
- Molecular Docking Studies: In silico studies suggest that the compound may interact with specific protein targets through hydrogen bonding and hydrophobic interactions, enhancing its biological efficacy .
Structure-Activity Relationships (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by various structural modifications:
- Substituents on the Phenyl Ring: The presence of halogen atoms (e.g., chlorine) on the phenyl ring has been correlated with increased potency against specific cancer cell lines.
- Alkyl Chain Length: Variations in the butyl chain length have shown differing levels of activity, suggesting that hydrophobic interactions play a crucial role in biological efficacy .
Case Studies
- Study on Anticancer Activity:
- Inflammation Model:
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various pathogens, making them candidates for new antimicrobial therapies .
- Antitumor Activity : Thieno[3,2-d]pyrimidines are recognized for their antitumor effects. They have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Antiviral Properties : Some derivatives have demonstrated antiviral activity against specific viruses, including HIV-1. Their mechanism often involves interference with viral replication processes, making them valuable in the search for new antiviral agents .
Pharmacological Insights
- Mechanism of Action : The compound's mechanism involves interaction with specific enzymes and receptors that are crucial in disease pathways. For instance, it may act as an inhibitor of certain kinases or other targets implicated in cancer and infectious diseases.
- Selectivity and Efficacy : Studies have highlighted the selectivity of these compounds towards specific biological targets, which is essential for minimizing side effects while maximizing therapeutic effects. Understanding the binding affinity and selectivity profiles is crucial in drug development .
Case Study 1: Antimicrobial Efficacy
A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated their effectiveness against resistant strains of bacteria. The results indicated that modifications to the thieno ring system could enhance antimicrobial potency, suggesting a pathway for developing new antibiotics.
Case Study 2: Cancer Treatment
In preclinical trials, a derivative similar to the compound showed promising results in reducing tumor size in xenograft models of breast cancer. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Data Table: Biological Activities of Thieno[3,2-d]pyrimidine Derivatives
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Benzothieno-Triazolopyrimidine
Compound A: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a)
- Key Differences: Replaces thieno[3,2-d]pyrimidinone with a fused benzothieno-triazolopyrimidine system. The triazole ring introduces additional hydrogen-bonding capacity but reduces conformational flexibility. Synthetic Yield: 68–74% (vs. ~50% for thieno[3,2-d]pyrimidinone derivatives in ) .
Pyrimido[5,4-b]indole Derivatives
Compound B : 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- Key Differences: Substitutes thieno[3,2-d]pyrimidinone with a pyrimidoindole core. Molecular weight: 494.9 g/mol (vs. 437.0 g/mol for the target compound) .
Substituent Variations
Alkyl Chain Modifications
Compound C: N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Key Differences: Replaces 5-chloro-2-methoxyphenyl with a 4-butylphenyl group. Molecular Weight: 463.6 g/mol (vs. 437.0 g/mol for the target compound).
Compound D: 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide
- Key Differences :
Pharmacophore Hybridization
Compound E : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
- Key Differences: Uses a simpler pyrimidine core instead of thienopyrimidinone. Synthetic Route: Reacts 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(4-methylpyridin-2-yl)acetamide. The pyridinyl group introduces basicity, altering pharmacokinetic profiles .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Yield (%) | Key Functional Differences |
|---|---|---|---|---|---|
| Target Compound | Thieno[3,2-d]pyrimidinone | 3-Butyl, 5-chloro-2-methoxyphenyl | 437.0 | ~50* | Balanced lipophilicity/polarity |
| Compound A (10a) | Benzothieno-triazolopyrimidine | Phenyl | 454.5 | 68–74 | Enhanced rigidity, H-bond capacity |
| Compound C | Thieno[3,2-d]pyrimidinone | 4-Butylphenyl | 463.6 | N/A | Increased hydrophobicity |
| Compound D | Thieno[3,2-d]pyrimidinone | 4-Ethylphenyl | 401.5 | N/A | Reduced electronic effects |
| Compound E | Pyrimidine | 4-Methylpyridinyl | 303.4 | N/A | Simplified core, basic pyridinyl |
*Estimated based on analogous syntheses in .
Research Findings and Implications
- Synthetic Efficiency: Thieno[3,2-d]pyrimidinone derivatives generally exhibit moderate yields (~45–51%) due to steric hindrance from alkyl/aryl substituents .
- Biological Relevance : The 5-chloro-2-methoxyphenyl group in the target compound may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 or kinases) compared to purely alkyl-substituted analogs .
- Crystallography : SHELX software () is critical for resolving structural ambiguities in related acetamide derivatives, ensuring accurate stereochemical assignments.
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The synthesis involves a multi-step approach:
Core Formation: Condensation of 3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidine with a sulfanylating agent (e.g., Lawesson’s reagent) to introduce the sulfanyl group.
Acetamide Coupling: React the sulfanyl intermediate with 5-chloro-2-methoxy-phenylacetamide via nucleophilic substitution or coupling reagents (e.g., EDCI/HOBt).
Purification: Use column chromatography (ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to achieve >95% purity. Validate intermediates via ¹H/¹³C NMR and HRMS .
Advanced: How can computational modeling improve reaction efficiency for thieno[3,2-d]pyrimidine derivatives?
Answer:
- Transition State Analysis: DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways to identify energy barriers for sulfanyl group addition .
- Machine Learning: Train algorithms on datasets of reaction yields, solvents, and catalysts to predict optimal conditions (e.g., solvent polarity, temperature).
- Regioselectivity Prediction: Quantum mechanical calculations (e.g., Fukui indices) guide substituent positioning to avoid steric clashes .
Basic: What analytical techniques confirm the structural integrity of this compound?
Answer:
- HRMS: Validates molecular formula (e.g., [M+H]⁺ ion).
- NMR: ¹H NMR identifies aromatic protons (δ 6.8–7.4 ppm) and sulfanyl-linked methylene (δ 3.9–4.2 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thienopyrimidine carbons.
- X-ray Crystallography: Resolves bond angles and crystallographic packing (if single crystals are obtainable) .
Advanced: How to address discrepancies between computational binding predictions and experimental bioactivity data?
Answer:
- Solvent Effects: MD simulations incorporate explicit solvent models (e.g., TIP3P water) to refine docking poses.
- Experimental Validation: Perform competitive binding assays (e.g., SPR or ITC) to measure dissociation constants (Kd).
- Mutagenesis Studies: Modify target residues (e.g., kinase ATP-binding pocket) to validate computational interaction hotspots .
Basic: What in vitro assays are suitable for initial bioactivity screening?
Answer:
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) using recombinant enzymes.
- Cytotoxicity: MTT assays in cancer cell lines (e.g., HepG2) with IC₅₀ determination.
- Receptor Binding: Radioligand displacement assays (e.g., ³H-labeled antagonists) for GPCR targets .
Advanced: How to study metabolic stability and degradation pathways?
Answer:
- Microsomal Assays: Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites via LC-MS/MS.
- Stability Testing: Expose to simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to assess hydrolytic degradation.
- Computational Prediction: Tools like Meteor (Lhasa Ltd.) predict sites of oxidation or glucuronidation .
Basic: How to resolve conflicting crystallographic and spectroscopic data for this compound?
Answer:
- X-ray vs. NMR: Crystallography provides absolute configuration but may miss dynamic conformers. Compare NMR-derived NOE interactions with crystallographic distances.
- Tautomerism Analysis: Use variable-temperature NMR to detect keto-enol tautomers, which may explain spectral discrepancies .
Advanced: What strategies enhance selectivity in functionalizing the thienopyrimidine core?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
